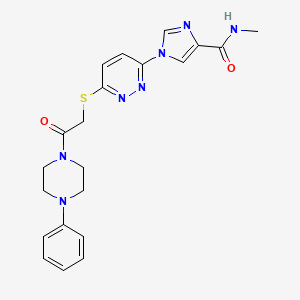
N-methyl-1-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-methyl-1-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C21H23N7O2S and its molecular weight is 437.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-methyl-1-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)-1H-imidazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The compound can be represented as follows:
This structure includes a pyridazine moiety, a piperazine ring, and an imidazole carboxamide, which are crucial for its biological interactions.
Research indicates that the compound may exhibit various mechanisms of action, including:
- Inhibition of specific enzymes : It has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.
- Interaction with neurotransmitter receptors : The piperazine component suggests potential activity at serotonin and dopamine receptors, which could influence neuropharmacological effects.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Bouabdallah et al. | Hep-2 | 0.74 | Induces apoptosis |
| Zheng et al. | A375 | 4.2 | CDK inhibition |
| Li et al. | MCF7 | 0.46 | Aurora-A kinase inhibition |
These findings suggest that the compound may be effective against various cancer cell lines, with significant cytotoxicity observed.
Anti-inflammatory Effects
The compound's structure suggests it may possess anti-inflammatory properties. In vitro studies indicated that it could reduce pro-inflammatory cytokine production in macrophages, highlighting its potential therapeutic applications in inflammatory diseases.
Case Studies
- Study on Cytotoxicity : A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxic effects, particularly against MCF7 and HepG2 cells. The IC50 values ranged from 0.28 µM to 3.79 µM, indicating strong anticancer activity.
- Neuroprotective Effects : Another investigation assessed the neuroprotective capabilities of the compound in a model of oxidative stress-induced neuronal damage. Results showed a reduction in cell death and oxidative markers, suggesting potential applications in neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-methyl-1-[6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyridazin-3-yl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O2S/c1-22-21(30)17-13-28(15-23-17)18-7-8-19(25-24-18)31-14-20(29)27-11-9-26(10-12-27)16-5-3-2-4-6-16/h2-8,13,15H,9-12,14H2,1H3,(H,22,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYFGFSKDSPEAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(C=N1)C2=NN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














